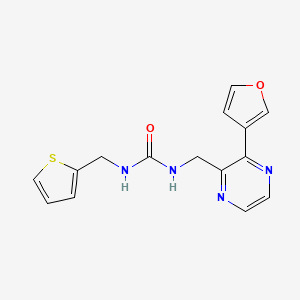

1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Description

1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a heterocyclic urea derivative featuring a pyrazine core substituted with a furan-3-yl group and a thiophen-2-ylmethyl moiety.

Properties

IUPAC Name |

1-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S/c20-15(18-8-12-2-1-7-22-12)19-9-13-14(17-5-4-16-13)11-3-6-21-10-11/h1-7,10H,8-9H2,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLMGGBQPFIODW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)NCC2=NC=CN=C2C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea represents a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 244.26 g/mol. The compound features a combination of furan, pyrazine, and thiophene moieties, which are known for their diverse biological activities.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in various disease pathways. For instance, urea derivatives often target kinases and other regulatory enzymes .

- Antimicrobial Activity : Compounds with similar structures have demonstrated activity against Mycobacterium tuberculosis , suggesting potential use in treating tuberculosis.

- Antiviral Properties : The presence of the pyrazine ring has been associated with antiviral activities, particularly against viral replication pathways .

Biological Activity Summary

A summary of the biological activities associated with this compound and related compounds is presented in the table below:

Case Study 1: Antitubercular Activity

In a study evaluating the antitubercular properties of various urea derivatives, one compound structurally similar to this compound exhibited significant inhibition against Mycobacterium tuberculosis H37Ra at concentrations as low as 5 μg/mL, indicating its potential as a lead compound for further development.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of GSK-3β by various thiourea derivatives, revealing that certain modifications to the urea structure significantly enhanced inhibitory potency. For example, a derivative with a similar scaffold demonstrated an IC50 value of 140 nM, suggesting that structural modifications can lead to enhanced biological activity .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the furan and thiophene rings can significantly influence the biological activity of these compounds. For example:

- Substituents on the furan ring can enhance binding affinity to target enzymes.

- Altering the position of nitrogen atoms in the pyrazine ring can affect both cytotoxicity and selectivity toward specific cancer cell lines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural and functional differences between the target compound and related urea derivatives:

Key Comparative Insights

Heterocyclic Core Influence :

- The pyrazine-furan combination in the target compound contrasts with oxazole (compound29) or thiazole () cores in analogs. Pyrazine’s electron-deficient nature may enhance π-π stacking in enzyme active sites, whereas oxazole/thiazole rings could improve metabolic stability .

- Thiophen-2-ylmethyl groups are common across analogs, suggesting a conserved role in hydrophobic interactions or receptor binding .

Biological Activity Trends :

- Urea derivatives with bulky aromatic substituents (e.g., trifluoromethylphenyl in ) exhibit potent kinase inhibition, implying that the target compound’s furan-pyrazine unit may need further optimization for similar efficacy .

- compound29’s RORγt inhibition highlights the importance of isopropylphenyl and oxazole moieties in modulating immune pathways, a feature absent in the target compound .

Synthetic Complexity :

Physicochemical Properties

While explicit data (e.g., solubility, logP) for the target compound are unavailable, comparisons can be inferred:

- Polarity : The furan and pyrazine rings may increase polarity relative to fluorophenyl-thiazole analogs (), impacting solubility .

Q & A

Q. Methodology :

- DoE (Design of Experiments) : Vary solvent polarity, temperature, and catalyst loading. For example:

- Polar aprotic solvents (DMF) may enhance solubility but require lower temperatures to avoid decomposition .

- Catalysts: Use DMAP (4-dimethylaminopyridine) to accelerate isocyanate-amine coupling .

- Work-Up Strategies :

- Purification : Column chromatography (silica gel, 20-30% EtOAc/hexane) or recrystallization from ethanol .

- Monitoring : TLC (Rf = 0.5 in PE/EtOAc 1:1) to track reaction progress .

Table 2 : Optimization Case Study from Analogous Reactions

| Variable Tested | Optimal Condition | Yield Improvement | Source |

|---|---|---|---|

| Solvent (Toluene → DMF) | DMF, 80°C | +25% | |

| Catalyst (None → DMAP) | 5 mol% DMAP | +15% |

Advanced: How should researchers address discrepancies in spectroscopic data during characterization?

Case Example : Mismatched NMR shifts or elemental analysis results.

- Root Cause Analysis :

- Resolution Strategies :

Advanced: What computational methods support structural analysis and molecular modeling of this compound?

- Software Tools :

- Applications :

- Study π-π stacking between pyrazine and thiophene rings.

- Simulate binding affinity to biological targets (e.g., enzymes) via molecular docking.

Advanced: How do structural modifications (e.g., furan/thiophene substituents) influence the compound's bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.